molecular formula C7H9BrN2O B1523255 5-Bromo-2-ethoxypyridin-3-amine CAS No. 886373-00-8

5-Bromo-2-ethoxypyridin-3-amine

Cat. No. B1523255
M. Wt: 217.06 g/mol
InChI Key: IQPXDUNQMPRRCP-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O . It has a molecular weight of 217.063 .


Synthesis Analysis

While specific synthesis routes for 5-Bromo-2-ethoxypyridin-3-amine were not found, similar compounds are often synthesized via Suzuki cross-coupling reactions . More detailed synthesis information may be available in specialized chemical databases or literature.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxypyridin-3-amine consists of a pyridine ring substituted with a bromine atom, an ethoxy group, and an amine group . The exact mass is 215.989822 .


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxypyridin-3-amine has a density of 1.5±0.1 g/cm3, a boiling point of 297.1±35.0 °C at 760 mmHg, and a flash point of 133.5±25.9 °C . Its LogP value, a measure of its lipophilicity, is 3.03 .

Scientific Research Applications

Catalytic Amination Using Palladium-Xantphos Complex

The amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, has been catalyzed by a palladium-Xantphos complex, yielding products like 5-amino-2-chloropyridine with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).

Copper-Catalyzed Amination

Copper catalysis has been employed for the amination of bromopyridines, including 5-bromo-2-ethoxypyridin-3-amine, with notable features like low catalyst loading and mild reaction conditions, resulting in high yields of aminated products (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Amination Involving Pyridyne Intermediates

Research indicates that the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine, potentially involving 2,3-pyridyne as an intermediate, leads to the formation of products like 2-amino-5-bromo-4-ethoxypyridine (Pieterse & Hertog, 2010).

Preparation of 3-Acetylamino-5-ethoxypyridine

3-Acetylamino-5-ethoxypyridine was synthesized from 3,5-dibromopyridine, demonstrating the reactivity of bromine atoms in brominated pyridines and the potential of 5-bromo-2-ethoxypyridin-3-amine in such transformations (Hertog, Falter, & Linde, 1948).

Chemoselective Functionalization

Studies on 5-bromo-2-chloro-3-fluoropyridine have demonstrated chemoselective functionalization methods, providing insight into similar processes involving 5-bromo-2-ethoxypyridin-3-amine (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-2-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPXDUNQMPRRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681436
Record name 5-Bromo-2-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxypyridin-3-amine

CAS RN

886373-00-8
Record name 5-Bromo-2-ethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-ethoxy-3-nitropyridine (75.2 mg, 0.304 mmol) in ethyl acetate (3 mL) was added tin(II) chloride (289 mg, 1.52 mmol), and the mixture was heated to reflux for 2 h. After cooling to rt, 50% aqueous sodium hydroxide was added dropwise until a sticky brown solid completely formed. Sodium sulfate was then added, and the mixture was stirred for several minutes. The solids were then removed by filtration. The filtrate was dried over sodium sulfate, filtered, and concentrated in vacuo to provide 5-bromo-2-ethoxypyridin-3-amine (53 mg, 0.25 mmol, 80% yield) as a dark blue film. 1H NMR (400 MHz, CDCl3) δ 7.56 (d, 1H), 6.97 (d, 1H), 4.37 (q, 2H), 3.85 (br s, 2H), 1.40 (dd, 3H); MS (EI) for C7H9BrN2O: 217, 219 (Br isotopes, MH+).
Quantity
75.2 mg
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289 mg
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Bromo-2-ethoxy-3-nitropyridine (805 mg, 3.26 mmol), ammonium chloride (732 mg, 13.68 mmol) and powdered iron (764 mg, 13.68 mmol) were suspended in EtOH (3.4 ml) and water (3.4 ml) and stirred for 90 min at 100° C. The reaction mixture was filtered through Celite after dilution with EtOH. The solvent was evaporated under reduced pressure, water was added and the mixture neutralised to pH=6 with sodium carbonate and extracted with dichloromethane (×3). The organic phase was washed successively with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. 708 mg (83% yield, 92% purity) of the titled compound were obtained and used in the next synthetic step without further purification.
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805 mg
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732 mg
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3.4 mL
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3.4 mL
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764 mg
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Yield
83%

Synthesis routes and methods IV

Procedure details

A solution of 5-bromo-2-(ethyloxy)-3-nitropyridine (15.5 g) in EtOAc (300 ml) was treated with tin(II) chloride anhydrate (56.6 g) then heated at reflux for 2.5 hr. The reaction was cooled to RT then evaporated to dryness. The residue was treated with 2M NaOH (aq) (500 ml) that was treated with anhydrous magnesium sulfate (˜50 g) then slurried to give a filterable sludge. The filtrate was separated and the organic phase was washed with brine, dried over magnesium sulfate then evaporated to dryness. The residue was purified by column chromatography on silica, eluting with DCM, to give the title compound.
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15.5 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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